Tert-butyl 2,4-dimethylpiperidine-1-carboxylate
Description
Tert-butyl 2,4-dimethylpiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with two methyl groups at positions 2 and 4, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2,4-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
BSJFNSLXLPWUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,4-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2,4-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Tert-Butyl 2,4-Dioxopiperidine-1-Carboxylate
- Structure : Differs by having two ketone (dioxo) groups at positions 2 and 4 instead of methyl groups.
- Relevance : The presence of dioxo groups increases electrophilicity, making it more reactive in nucleophilic additions or cycloadditions compared to the dimethyl analog. This compound is often used as a precursor for synthesizing spirocyclic systems .
Tert-Butyl 3-Amino-2,4-Dimethylpiperidine-1-Carboxylate
- Structure: Features an additional amino group at position 3.
- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is critical for biological activity, as seen in analogs with amino-sulfonyl substituents exhibiting cytotoxic properties .
Di-Tert-Butyl [4,4'-Bipiperidine]-1,1'-Dicarboxylate
- Structure : Contains two piperidine rings linked at the 4-position, each protected by a Boc group.
- Application : The bipiperidine framework is valuable in designing chelating ligands or multi-target drug candidates. Its increased steric bulk reduces solubility but enhances stability against enzymatic degradation .
Functional Group Modifications
Tert-Butyl 4-(Piperazin-1-yl)Piperidine-1-Carboxylate
- Structure : Incorporates a piperazine ring at position 4 of the piperidine.
- Significance : Piperazine moieties are common in CNS-active drugs due to their ability to cross the blood-brain barrier. This substitution likely improves pharmacokinetic properties compared to the dimethyl-substituted parent compound .
Tert-Butyl 4-(2-Methylbenzoyl)Piperidine-1-Carboxylate
- Structure : Features a 2-methylbenzoyl group at position 4.
Reactivity and Stability
- Bond Dissociation Energies :
- Synthetic Challenges :
- Reactions involving tert-butyl-protected amines (e.g., with thionyl chloride) may yield unexpected oxidative byproducts, emphasizing the need for controlled conditions to avoid redox side reactions .
Biological Activity
Tert-butyl 2,4-dimethylpiperidine-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.
This compound exhibits significant interactions with various biomolecules. It has been shown to influence enzyme activity and gene expression, particularly in pathways related to oxidative stress and apoptosis. The compound's ability to modulate these pathways suggests its potential role in therapeutic applications targeting metabolic disorders and cancer.
| Property | Description |
|---|---|
| Interaction with Enzymes | Modulates activity of esterases and other enzymes |
| Gene Expression | Alters expression of genes involved in oxidative stress and apoptosis |
| Metabolic Pathways | Involved in various metabolic processes through enzymatic reactions |
| Stability | Remains stable under specific conditions but may degrade over time |
Cellular Effects
Research indicates that this compound affects various cell types by modulating cellular signaling pathways. Studies have demonstrated that the compound can enhance cellular functions at lower doses while potentially exhibiting cytotoxic effects at higher concentrations.
The molecular mechanism of this compound involves binding interactions with specific enzymes and receptors. This binding can lead to inhibition or activation of enzyme activity, influencing metabolic pathways and gene expression.
Key Mechanisms:
- Enzyme Inhibition: The compound binds to active sites on enzymes, inhibiting their function.
- Gene Regulation: Alters transcription factors that regulate gene expression related to stress responses.
- Transport Mechanisms: Interacts with cellular transporters facilitating its uptake and distribution within tissues.
Case Study: Anti-Cancer Activity
A recent study explored the anticancer potential of this compound in vitro. The compound demonstrated cytotoxic effects against various cancer cell lines, with a notable increase in apoptosis induction compared to standard treatments. This suggests potential use as a chemotherapeutic agent.
Table 2: Summary of In Vitro Findings
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| FaDu Hypopharyngeal | 15 | 70 | |
| MCF-7 Breast Cancer | 20 | 65 | |
| A549 Lung Cancer | 12 | 75 |
Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Therapy: Potential as an adjunct treatment in oncology.
- Metabolic Disorders: May aid in the modulation of metabolic pathways involved in obesity and diabetes.
- Neurodegenerative Diseases: Ongoing research into its effects on neuroprotective mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
